Tetracosanoic acid, 2-hydroxy-23-methyl-
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Overview
Description
Tetracosanoic acid, 2-hydroxy-23-methyl-, also known as methyl 2-hydroxy-tetracosanoate, is a long-chain fatty acid derivative. It is a methyl ester of tetracosanoic acid with a hydroxyl group at the second carbon and a methyl group at the twenty-third carbon. This compound is part of a class of fatty acids that are significant in various biological and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracosanoic acid, 2-hydroxy-23-methyl-, typically involves esterification reactions. One common method is the esterification of lignoceric acid (tetracosanoic acid) with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as wood tar or peanut oil, where lignoceric acid is present in small amounts. The extracted lignoceric acid is then subjected to esterification and hydroxylation reactions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Tetracosanoic acid, 2-hydroxy-23-methyl-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acid chlorides or anhydrides are used for esterification reactions.
Major Products Formed
Oxidation: Formation of 2-keto-23-methyltetracosanoic acid.
Reduction: Formation of 2-hydroxy-23-methyltetracosanol.
Substitution: Formation of various esters or ethers depending on the substituent used.
Scientific Research Applications
Tetracosanoic acid, 2-hydroxy-23-methyl-, has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of long-chain fatty acids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of surfactants, lubricants, and cosmetics
Mechanism of Action
The mechanism by which tetracosanoic acid, 2-hydroxy-23-methyl-, exerts its effects involves its interaction with cell membranes. The hydroxyl and methyl groups contribute to its unique properties, affecting membrane fluidity and permeability. It may also interact with specific enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Lignoceric acid (Tetracosanoic acid): Similar structure but lacks the hydroxyl and methyl groups.
Behenic acid (Docosanoic acid): Shorter chain length with similar properties.
Cerotic acid (Hexacosanoic acid): Longer chain length with similar properties.
Uniqueness
Tetracosanoic acid, 2-hydroxy-23-methyl-, is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical and physical properties. These modifications enhance its solubility and reactivity compared to other long-chain fatty acids .
Properties
CAS No. |
120903-52-8 |
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Molecular Formula |
C25H50O3 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
2-hydroxy-23-methyltetracosanoic acid |
InChI |
InChI=1S/C25H50O3/c1-23(2)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)25(27)28/h23-24,26H,3-22H2,1-2H3,(H,27,28) |
InChI Key |
ZMMHVKLVXJXDTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
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